



Application Notes and Protocols: Diiron Nonacarbonyl in the Synthesis of Iron Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Diironnonacarbonyl	
Cat. No.:	B12055905	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diiron nonacarbonyl (Fe₂(CO)₉) as a versatile precursor in the synthesis of a variety of iron complexes. Diiron nonacarbonyl serves as a more reactive and safer alternative to the volatile and highly toxic iron pentacarbonyl (Fe(CO)₅) for generating Fe(0) species.[1][2] Its applications range from the synthesis of discrete organometallic complexes to the formation of iron-based nanoparticles.

Synthesis of (Diene)Fe(CO)₃ Complexes

Diiron nonacarbonyl is a widely used reagent for the synthesis of (diene)iron tricarbonyl complexes. The Fe(CO)₃ moiety can act as a protecting group for the diene, preventing its participation in reactions like Diels-Alder cycloadditions and hydrogenation.[3] The general reaction involves the displacement of CO ligands and the coordination of the diene to the iron center.

General Reaction Scheme: $Fe_2(CO)_9$ + diene \rightarrow (diene) $Fe(CO)_3$ + $Fe(CO)_5$ + CO

This protocol details the synthesis of (cyclobutadiene)iron tricarbonyl from cis-3,4-dichlorocyclobutene and diiron nonacarbonyl, as adapted from Organic Syntheses.[4]

Experimental Workflow:



Caption: Workflow for the synthesis of (Cyclobutadiene)iron Tricarbonyl.

Materials:

- cis-3,4-Dichlorocyclobutene (20 g, 0.16 mol)
- Diiron nonacarbonyl (Fe₂(CO)₉) (approx. 140 g, 0.385 mol)
- Anhydrous benzene (125 mL)
- Pentane
- Filtercel

Equipment:

- 500-mL three-necked flask
- · Oil bath
- Condenser
- Mechanical stirrer
- Nitrogen gas supply
- Buchner funnel and filtration apparatus
- Fractional distillation apparatus

Procedure:

- In a well-ventilated fume hood, equip a 500-mL three-necked flask with a condenser and a mechanical stirrer. Immerse the flask in an oil bath.
- Introduce cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) into the flask.
- Flush the apparatus with nitrogen.



- Add an initial portion of diiron nonacarbonyl (25 g) and commence stirring while heating the mixture to 50–55 °C.
- Carbon monoxide evolution should be observed. As the rate of gas evolution subsides (typically after 15 minutes), add another 8 g portion of diiron nonacarbonyl.
- Continue the portion-wise addition of diiron nonacarbonyl until CO evolution ceases. The total amount of Fe₂(CO)₉ required will be approximately 140 g, and the total reaction time will be around 6 hours.[4]
- After the reaction is complete, stir the mixture at 50 °C for an additional hour.
- Allow the reaction mixture to cool to room temperature and filter it with suction through a pad
 of Filtercel.
- Wash the residue in the Buchner funnel thoroughly with pentane until the washings are colorless. Caution: The insoluble residue can be pyrophoric upon drying and should be immediately quenched with water before disposal.[4]
- Combine the filtrates and evaporate the pentane and most of the benzene using a water aspirator.
- Transfer the residual liquid to a distillation flask and perform fractional distillation under reduced pressure.
- Collect the pale yellow oil of cyclobutadieneiron tricarbonyl.

Quantitative Data:

Parameter	Value	Reference
Yield	13.8–14.4 g (45–46%)	[4]
Boiling Point	47 °C (3 mm Hg)	[4]

(Benzylideneacetone)iron tricarbonyl is a useful reagent for transferring the Fe(CO)₃ unit to other organic substrates.[2] It is prepared by the reaction of diiron nonacarbonyl with



benzylideneacetone.[2][5]

Reaction Scheme:

Caption: Synthesis of (bda)Fe(CO)₃ from Diiron Nonacarbonyl.

General Procedure: While a detailed, step-by-step protocol with specific yields is not readily available in the provided search results, the synthesis is typically carried out by refluxing diiron nonacarbonyl with benzylideneacetone in a solvent like diethyl ether.[5] The product is a red solid.

Characterization Data:

Spectroscopic Technique	Wavenumbers (cm⁻¹)	Solvent	Reference
Infrared (IR) Spectroscopy	2065, 2005, 1985	Cyclohexane	[2][5]

Synthesis of Iron Nanoparticles

Diiron nonacarbonyl is an effective precursor for the synthesis of iron nanoparticles through thermal decomposition.[6] A significant challenge is the low solubility of Fe₂(CO)₉ in common organic solvents. This can be overcome by reacting it with an amine, which forms a soluble anionic iron carbonyl species that can then be decomposed to form nanoparticles.[7][8] This method provides a safer alternative to the use of highly toxic and volatile Fe(CO)₅.[7]

This protocol describes a general method for preparing iron nanoparticles from diiron nonacarbonyl by first forming a soluble amine complex.

Experimental Workflow:

Caption: Amine-assisted synthesis of iron nanoparticles from Fe₂(CO)₉.

General Procedure:

Diiron nonacarbonyl is slurried in a high-boiling point solvent.



- An amine is added to the slurry, which reacts with the Fe₂(CO)₉ to form a soluble anionic iron carbonyl species.[7]
- The resulting precursor solution is then heated to a specific temperature (e.g., 180-280 °C) under an inert atmosphere to induce thermal decomposition (thermolysis).
- This thermolysis process yields well-defined iron nanoparticles.[8]

Quantitative Data: The size of the resulting iron nanoparticles can be controlled by varying the reaction temperature.

Reaction Temperature (°C)	Average Nanoparticle Diameter (nm)	Reference
180	11.1 ± 2.0	[8]
280	7.2 ± 0.7	[8]

Other Synthetic Applications

Diiron nonacarbonyl is also employed in several other important synthetic transformations:

- Synthesis of Allyl Iron(II) Derivatives: Through oxidative addition, Fe₂(CO)₉ reacts with allyl bromide to yield an allyl iron(II) complex.[1] Reaction: Fe₂(CO)₉ + BrCH₂CH=CH₂ → FeBr(CO)₃(C₃H₅) + CO + Fe(CO)₅
- Noyori [3+2] Reaction: It is used in the synthesis of cyclopentadienones via a [2+3]-cycloaddition from dibromoketones.[1]

These examples further illustrate the broad utility of diiron nonacarbonyl as a precursor in organometallic and organic synthesis. The choice of reaction conditions, such as solvent and temperature, can direct the reaction towards a variety of desired iron-containing products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Diiron nonacarbonyl Wikipedia [en.wikipedia.org]
- 2. (Benzylideneacetone)iron tricarbonyl Wikipedia [en.wikipedia.org]
- 3. (Diene)iron tricarbonyl Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (Benzylideneacetone)iron_tricarbonyl [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Non-volatile iron carbonyls as versatile precursors for the synthesis of iron-containing nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR01028A [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Diiron Nonacarbonyl in the Synthesis of Iron Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055905#diiron-nonacarbonyl-for-the-synthesis-ofiron-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com